

Solubility and Stability of 3-(2-Chlorophenoxy)azetidine: A Comprehensive Evaluation

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Compound of Interest

Compound Name: 3-(2-Chlorophenoxy)azetidine
CAS No.: 954222-94-7
Cat. No.: B1592899

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Abstract

The azetidine motif is a cornerstone in modern medicinal chemistry, valued for its ability to confer favorable pharmacokinetic properties such as metabolic stability and solubility.[1] As a sp^3 -rich, rigid scaffold, it offers a unique vector in three-dimensional chemical space, making it an attractive component for novel therapeutic agents.[2] This guide provides a detailed technical framework for the comprehensive evaluation of **3-(2-chlorophenoxy)azetidine**, a key intermediate or potential active pharmaceutical ingredient (API). We will delve into the critical aspects of its solubility and stability, which are paramount to its successful development. This document outlines field-proven methodologies for determining aqueous and solvent solubility, establishing a stability profile under ICH guidelines, and elucidating potential degradation pathways through forced degradation studies. The protocols herein are designed to be self-validating, ensuring scientific rigor and regulatory compliance.

Introduction: The Strategic Importance of Early-Stage Characterization

In drug development, the journey from a promising molecule to a viable drug product is contingent on a thorough understanding of its physicochemical properties. Solubility and stability are not mere data points; they are foundational pillars that dictate a compound's bioavailability, manufacturability, and shelf-life. For a molecule like **3-(2-chlorophenoxy)azetidine**, which combines a strained azetidine ring with a substituted aromatic system, these properties are non-trivial and must be rigorously assessed.

- Solubility directly influences the dissolution rate and, consequently, the absorption and bioavailability of an API.[3] Poor aqueous solubility can necessitate complex formulation strategies, increasing both cost and development timelines.
- Stability determines the intrinsic robustness of the molecule. The purpose of stability testing is to see how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[4] An unstable compound can lead to loss of potency and the formation of potentially toxic degradation products.

This guide, therefore, serves as a strategic manual for researchers to proactively identify and mitigate risks associated with the physicochemical liabilities of **3-(2-chlorophenoxy)azetidine**.

Physicochemical Profile of 3-(2-Chlorophenoxy)azetidine

A foundational understanding of the molecule's intrinsic properties is essential before embarking on experimental studies. While specific experimental data for this exact molecule is not publicly available, we can infer a profile based on its constituent parts: the basic azetidine ring and the acidic 2-chlorophenoxy group.

Table 1: Predicted Physicochemical Properties of **3-(2-Chlorophenoxy)azetidine**

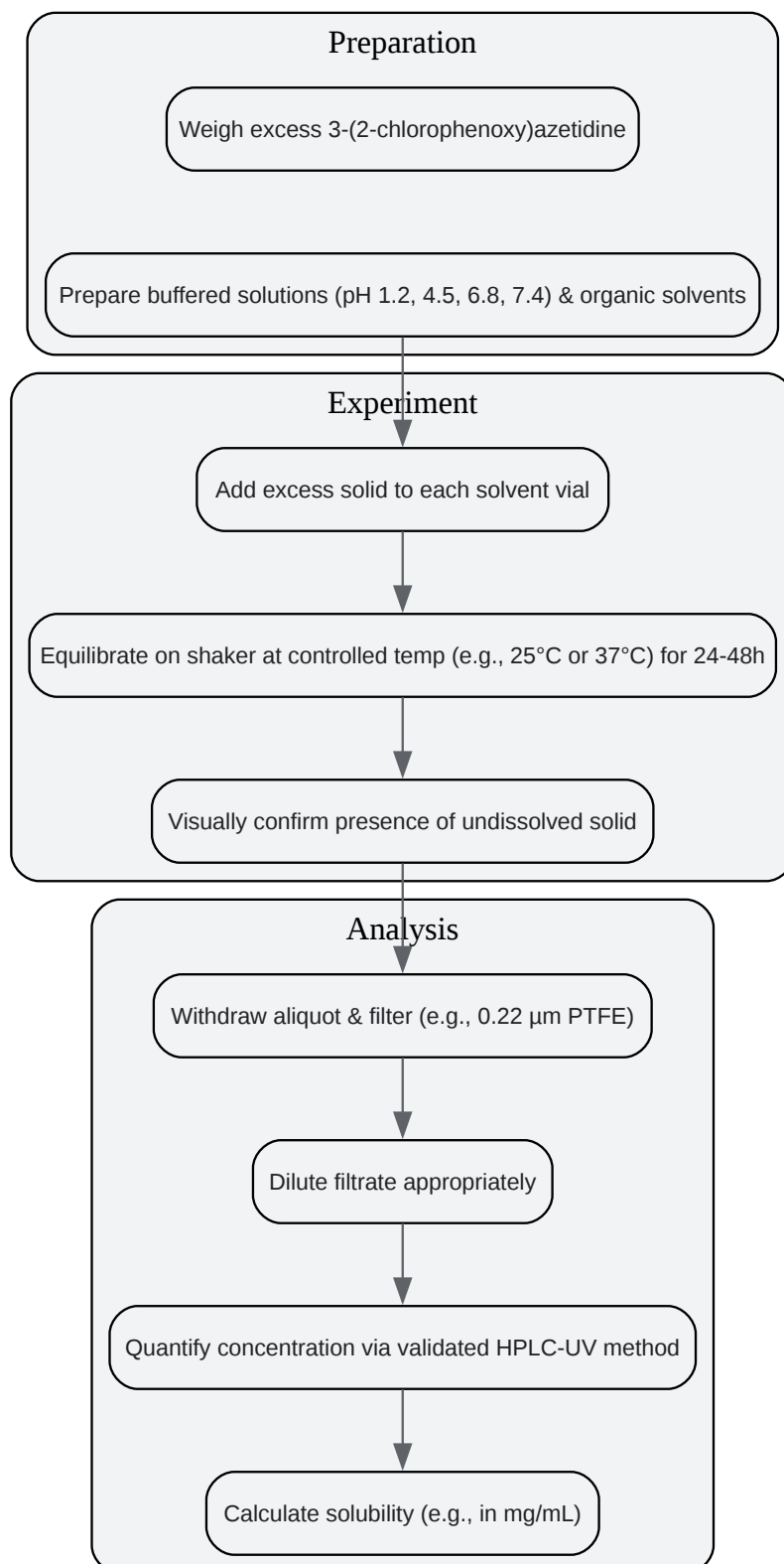
Property	Predicted Value/Characteristic	Rationale & Significance
Molecular Formula	C ₉ H ₁₀ ClNO	Derived from structure.
Molecular Weight	183.63 g/mol	Calculated from the molecular formula.
Appearance	Likely a solid at room temperature	Based on similar substituted phenoxy compounds.[5]
pKa (Azetidine Nitrogen)	~8.0 - 9.0	The parent azetidine has a pKa of 11.29 for its conjugate acid.[6] Substitution will lower this. This basicity is critical for solubility in acidic media and for predicting potential salt forms.
pKa (Phenolic Group)	Not applicable (ether linkage)	The ether linkage removes the acidic proton of the phenol.
LogP	~2.0 - 2.5 (Predicted)	The 2-chlorophenoxy moiety increases lipophilicity, while the azetidine ring adds polarity. This value suggests moderate lipophilicity, which may impact aqueous solubility.

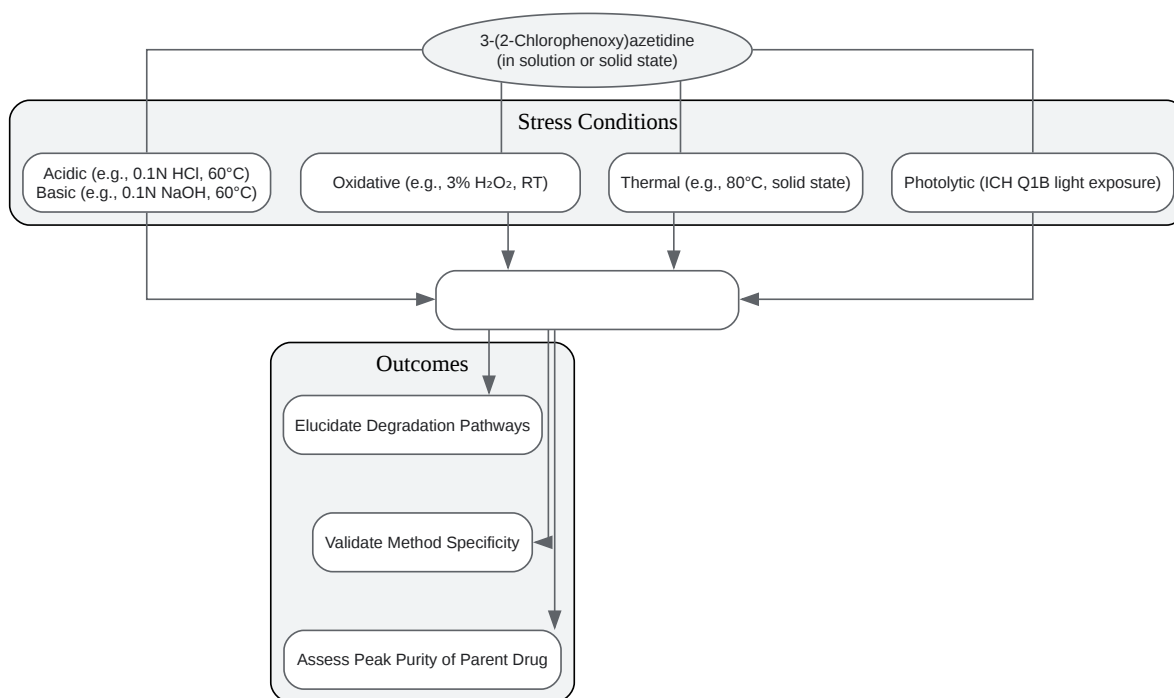
Aqueous and Solvent Solubility Assessment

Determining the solubility of **3-(2-chlorophenoxy)azetidine** across a range of pH values and in various organic solvents is a critical first step in pre-formulation. The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and directness.[7][8]

Experimental Workflow: Shake-Flask Solubility Determination

The following diagram outlines the logical flow for a comprehensive solubility assessment.





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Caption: Forced Degradation Study Workflow.

Step-by-Step Protocols:

- Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60°C. Monitor at intervals (e.g., 2, 4, 8, 24 hours).
- Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60°C. Monitor at intervals.

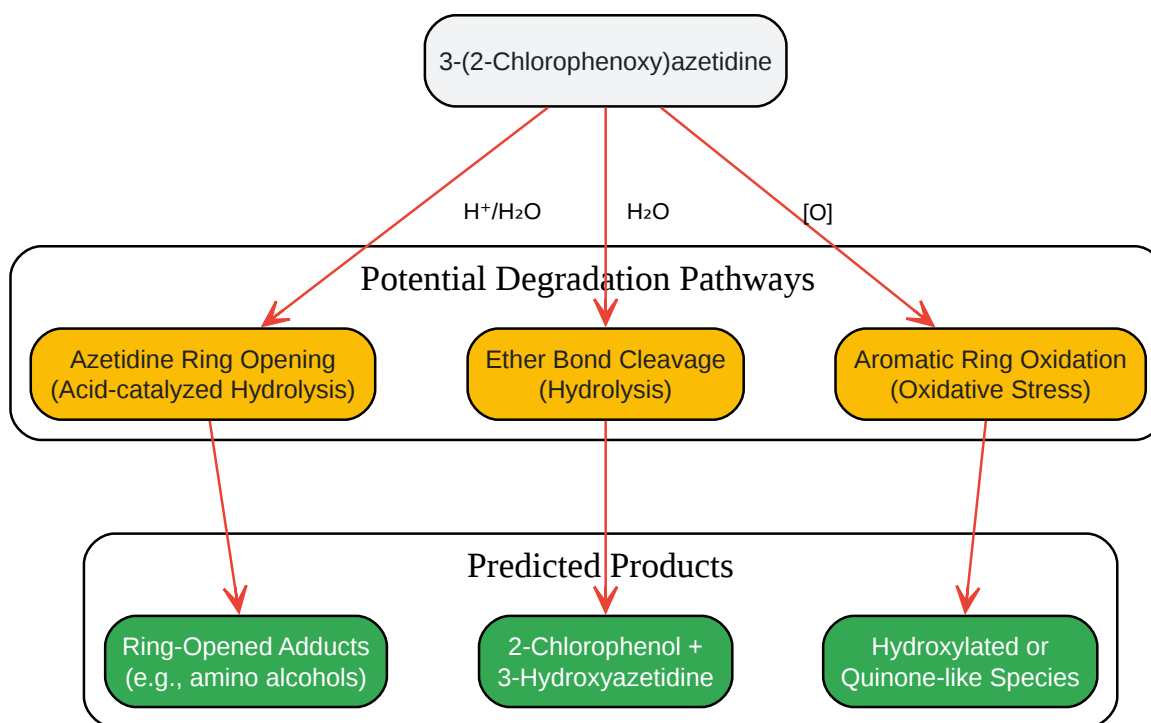
- Oxidation: Dissolve the compound in a suitable solvent and treat with 3% hydrogen peroxide at room temperature. Protect from light.
- Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a controlled oven.
- Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).

For each condition, a control sample (un-stressed) should be analyzed concurrently. The primary analytical technique is typically reverse-phase HPLC with a photodiode array (PDA) detector to assess peak purity, coupled with a mass spectrometer (LC-MS) to obtain mass information for the parent drug and any new peaks that appear. [9]

Predicted Degradation Pathways

Based on the chemical structure and known degradation mechanisms of related compounds, several pathways can be postulated. [10][11]

- Azetidine Ring Opening: Under acidic conditions, the strained azetidine ring can be susceptible to nucleophilic attack, leading to ring opening. Protonation of the nitrogen atom activates the ring. [10]2. Ether Bond Cleavage: The phenoxy-ether linkage could be a point of hydrolysis, particularly under harsh acidic or basic conditions, yielding 2-chlorophenol and 3-hydroxyazetidine.
- Oxidation: The aromatic ring is susceptible to oxidation, potentially leading to the formation of hydroxylated derivatives or quinone-like structures.



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Caption: Postulated Degradation Pathways for **3-(2-Chlorophenoxy)azetidine**.

Conclusion and Strategic Outlook

This guide provides a robust, scientifically-grounded framework for assessing the solubility and stability of **3-(2-chlorophenoxy)azetidine**. By systematically applying the detailed protocols for solubility determination, ICH stability testing, and forced degradation, researchers can build a comprehensive data package. This package is not only essential for regulatory filings but also provides invaluable insights for formulation development, manufacturing process design, and packaging selection. Proactively addressing these fundamental physicochemical properties is a critical step in de-risking the development process and accelerating the journey of a promising molecule to a safe and effective medicine.

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